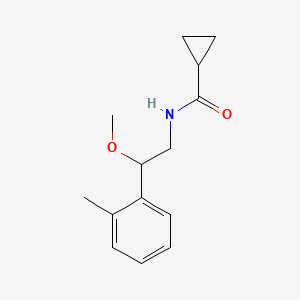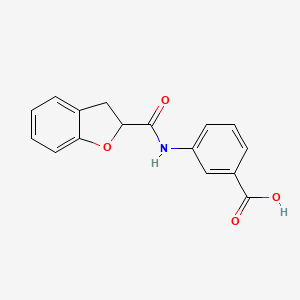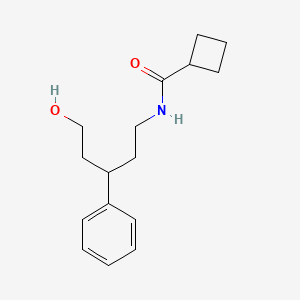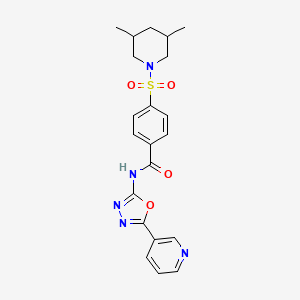![molecular formula C25H23ClN2O5 B2515649 Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate CAS No. 321432-26-2](/img/structure/B2515649.png)
Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate, is a complex organic molecule that appears to be related to a family of isoxazole derivatives. These derivatives have been studied for various applications, including their potential use in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related isoxazole derivatives typically involves the reaction of a malonate with hydroxylamine or other nitrogen-containing reagents. For example, Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was prepared from the reaction of diethyl 2-(4-toluidinocarbothioyl)malonate with hydroxylamine, followed by a reaction with 2-chlorobenzoxazole to give the corresponding N-substituted isoxazolone . Similarly, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates reacted with 2-chloropyrimidine and 2-chlorobenzoxazole to yield isoxazolones with substituted pyrimidine and benzoxazole rings . These methods suggest that the synthesis of the compound may also involve multi-step reactions with nitrogen-containing heterocycles and halogenated reagents.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For instance, the structure of an N-substituted isoxazolone was confirmed by these methods . The presence of aromatic rings, such as naphthyl or phenyl groups, can contribute to the complexity of the molecular structure, as seen in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . The molecular structure of the compound of interest would likely be elucidated using similar techniques, providing insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including intramolecular cyclization to form new heterocyclic systems. For example, ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates can rearrange to form imidazopyrimidine and aminoindole derivatives . Additionally, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of thiazolopyridine carboxylates, demonstrating the versatility of these compounds in chemical transformations . The compound of interest may also participate in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on their substitution patterns and molecular structure. For instance, the introduction of an imidazole ring to a naphthalene structure, as seen in ethyl 2-([5,6-dihydro-7-(1H-imidazol-1-yl)-2-naphthalenyl]oxy)-2-methylpropanoate, can result in significant hypolipidaemic activity . The compound of interest, with its isoxazole core and various substituents, would likely exhibit unique physical and chemical properties that could be explored for potential pharmacological applications. The analysis of these properties would involve a combination of experimental techniques, including solubility tests, thermal analysis, and biological assays to determine its activity profile.
科学的研究の応用
Synthesis and Structural Analysis
The compound Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate has been studied primarily for its synthesis methods and structural characteristics. In one study, a related compound, Ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate, was synthesized, and its structure was confirmed through various spectroscopic methods and X-ray single crystal structure determination (Souldozi et al., 2007). Similar research synthesized a compound where the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with 2-chloropyrimidine and 2-chlorobenzoxazole led to the formation of isoxazolones with pyrimidine and benzoxazole rings substituted on N-2 (Marjani & Khalafy, 2010).
Biomimetic Synthesis
Efforts towards biomimetic synthesis involving isoxazole derivatives were noted, where an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate was developed. This synthesis is critical as a starting material for a proposed convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).
Crystal Structure and Molecular Interactions
Another study focused on the crystal structure of a similar compound, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, elucidating its molecular interactions and hydrogen bonding patterns (Marjani, 2013).
特性
IUPAC Name |
ethyl 5-[[1-[(Z)-(4-chlorophenyl)methoxyiminomethyl]naphthalen-2-yl]oxymethyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O5/c1-2-30-25(29)23-13-20(33-28-23)16-31-24-12-9-18-5-3-4-6-21(18)22(24)14-27-32-15-17-7-10-19(26)11-8-17/h3-12,14,20H,2,13,15-16H2,1H3/b27-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGRPWXUJBTSTG-VYYCAZPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)C=NOCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)/C=N\OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxyethoxy)methyl]piperidin-4-ol hydrochloride](/img/structure/B2515572.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2515573.png)



![2-[(5-cyano-2-ethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2515579.png)




![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)
